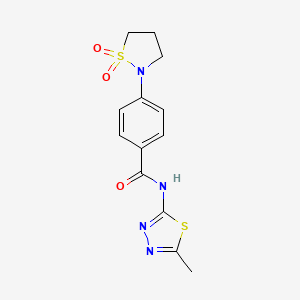
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazolidine ring and a thiadiazole ring, making it a unique molecule with diverse properties.
作用机制
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Furthermore, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA. Furthermore, it has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high purity and yield, as well as its diverse properties. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are many future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory diseases. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in vivo. Finally, it may be useful to develop new derivatives of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide with improved properties and selectivity.
合成方法
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-formylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with 2-mercaptoacetic acid to obtain the final compound. This method has been reported to yield the product with high purity and yield.
科学研究应用
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential as a diagnostic tool for detecting cancer cells. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-15-16-13(21-9)14-12(18)10-3-5-11(6-4-10)17-7-2-8-22(17,19)20/h3-6H,2,7-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULHJTTDDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


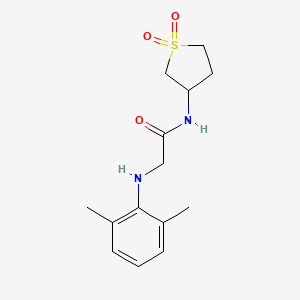
![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
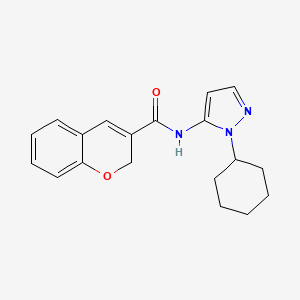
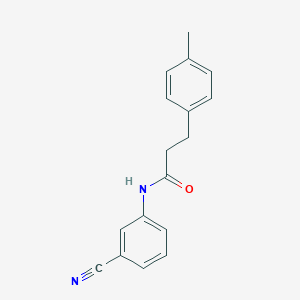
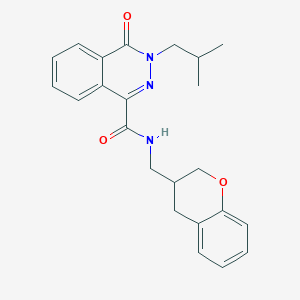
![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)
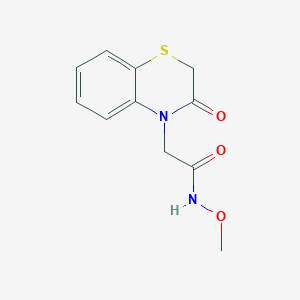
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
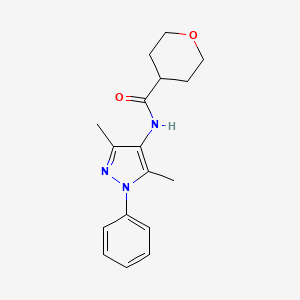
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)